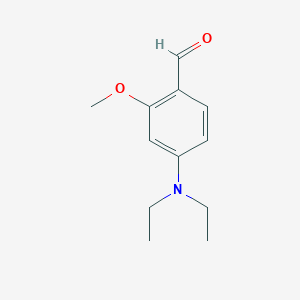
5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
Vue d'ensemble
Description
The compound 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is a fluorinated benzothiazole derivative. Fluorinated benzothiazoles, such as the ones described in the provided papers, are of significant interest due to their biological properties, particularly their antitumor activities. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against certain human breast cancer cell lines .
Synthesis Analysis
The synthesis of fluorinated benzothiazoles can be achieved through various synthetic routes. One method involves the Jacobsen cyclization of precursor thiobenzanilides, which has been modified to produce pure samples of target compounds . Another approach uses S-Benzylisothiouronium halides as thiol equivalents to access benzothiazole carboxyl building blocks, with the reactions monitored using 19F NMR spectroscopy . Additionally, the synthesis of related heterocycles, such as triazolobenzothiazoles, can be performed through condensation reactions .
Molecular Structure Analysis
The molecular structures of synthesized benzothiazole derivatives are typically confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and 19F-NMR, as well as infrared (IR) spectra and high-resolution mass spectrometry . These methods ensure the correct identification of the compounds and their structural integrity.
Chemical Reactions Analysis
The reactivity of benzothiazole derivatives can lead to the formation of various heterocyclic compounds. For example, the interaction of triazole thiols with bromo-nitrophthalonitrile in the presence of K2CO3 can yield triazolobenzothiazole dicarbonitriles . Moreover, the thiol-thione tautomeric equilibrium of benzothiazole derivatives is an area of study, as it can influence the compound's properties and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. The introduction of fluorine atoms, for instance, can significantly affect the compound's biological activity, as seen with the cytotoxic effects against breast cancer cell lines . The presence of trifluoromethyl groups can also lead to interesting interactions, such as short intermolecular F···F contacts, which can be studied using theoretical calculations and vibrational spectra .
Applications De Recherche Scientifique
Field
Application
Trifluoromethyl groups are commonly used in the development of new drugs . They are incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
Method
The mechanism for producing selinexor, a drug that contains a trifluoromethyl group, begins with 3,5-bis(trifluoromethyl)benzonitrile . The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
Results
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Antimicrobial Activity
Field
Application
5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized for its antimicrobial activity .
Method
The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the title compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole .
Results
The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Agrochemicals
Field
Application
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
Method
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Results
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .
FDA-Approved Drugs
Field
Application
Trifluoromethyl group-containing drugs have been approved by the FDA . This includes potential drug molecules, including their syntheses and uses for various diseases and disorders .
Method
The mechanism for producing selinexor, a drug that contains a trifluoromethyl group, begins with 3,5-bis(trifluoromethyl)benzonitrile . The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
Results
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Vapor-Phase Reaction
Field
Application
Trifluoromethylpyridine (TFMP) and its derivatives are used in vapor-phase reactions . These reactions are crucial in the production of various chemical products .
Method
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Results
More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Veterinary Products
Field
Application
Trifluoromethyl group-containing compounds are also used in the veterinary industry . They are incorporated into potential drug molecules for various animal diseases and disorders .
Method
The mechanism for producing selinexor, a drug that contains a trifluoromethyl group, begins with 3,5-bis(trifluoromethyl)benzonitrile . The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
Results
Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRUWESABPZMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350684 | |
| Record name | 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |
CAS RN |
23420-87-3 | |
| Record name | 5-(Trifluoromethyl)-2(3H)-benzothiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23420-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



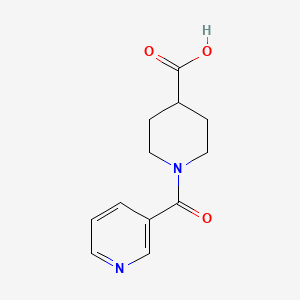
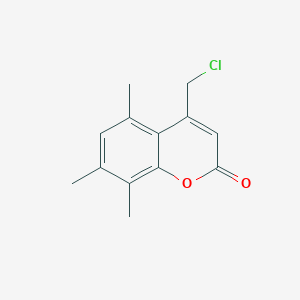
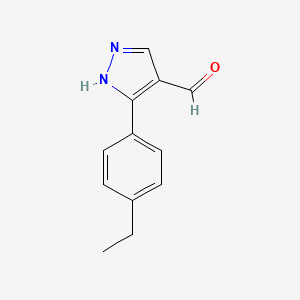


![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

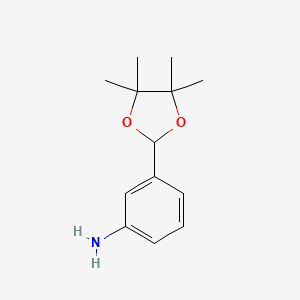
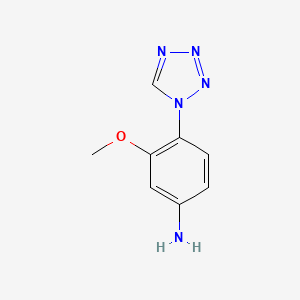
![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)


![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)
